molecular formula C18H22N2O2 B5978617 5-Methoxy-2-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol

5-Methoxy-2-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol

Cat. No.: B5978617
M. Wt: 298.4 g/mol
InChI Key: HMBGMIYYOICRLN-UHFFFAOYSA-N
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Description

5-Methoxy-2-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol is a complex organic compound featuring a methoxy group, a pyridine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol typically involves multi-step organic reactions. One common approach is to start with the appropriate phenol derivative and introduce the methoxy group through methylation. The pyridine and piperidine rings are then incorporated through a series of nucleophilic substitution reactions and cyclization steps. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion of pyridine to piperidine derivatives.

    Substitution: Halogenated phenol derivatives.

Scientific Research Applications

5-Methoxy-2-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(prop-2-en-1-yl)phenol: Shares a methoxy group and phenol structure but differs in the side chain.

    2-[(2-Pyridin-2-yl)piperidin-1-yl]methyl]phenol: Similar piperidine and pyridine rings but lacks the methoxy group.

Uniqueness

5-Methoxy-2-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-methoxy-2-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-22-16-8-7-15(18(21)11-16)13-20-10-3-2-6-17(20)14-5-4-9-19-12-14/h4-5,7-9,11-12,17,21H,2-3,6,10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBGMIYYOICRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCCCC2C3=CN=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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